molecular formula C₂₄H₄₆O₅ B1141896 (3-acetyloxy-2-hydroxypropyl) nonadecanoate CAS No. 120602-61-1

(3-acetyloxy-2-hydroxypropyl) nonadecanoate

Cat. No.: B1141896
CAS No.: 120602-61-1
M. Wt: 414.62
InChI Key:
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Description

(3-acetyloxy-2-hydroxypropyl) nonadecanoate is an organic compound with the molecular formula C24H46O5 It is a derivative of nonadecanoic acid, featuring an acetoxy group and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetyloxy-2-hydroxypropyl) nonadecanoate typically involves the esterification of nonadecanoic acid with 3-acetoxy-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-acetyloxy-2-hydroxypropyl) nonadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetoxy group can be reduced to a hydroxy group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-acetoxy-2-oxopropyl nonadecanoate.

    Reduction: Formation of 3-hydroxy-2-hydroxypropyl nonadecanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-acetyloxy-2-hydroxypropyl) nonadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of (3-acetyloxy-2-hydroxypropyl) nonadecanoate involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxypropyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also modulate signaling pathways, such as the MAPK and NF-κB pathways, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-hydroxypropyl nonadecanoate: Lacks the acetoxy group, which may affect its reactivity and biological activity.

    3-Acetoxy-2-oxopropyl nonadecanoate: Contains a carbonyl group instead of a hydroxy group, influencing its chemical properties.

    3-Acetoxy-2-hydroxypropyl octadecanoate: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.

Uniqueness

(3-acetyloxy-2-hydroxypropyl) nonadecanoate is unique due to the presence of both acetoxy and hydroxypropyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(3-acetyloxy-2-hydroxypropyl) nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)29-21-23(26)20-28-22(2)25/h23,26H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTQNZNHGASKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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